Cas no 1420889-42-4 (5-fluoro-N-(propan-2-yl)pyrimidin-4-amine)

5-フルオロ-N-(プロパン-2-イル)ピリミジン-4-アミンは、ピリミジン骨格にフッ素原子とイソプロピルアミン基を有する有機化合物です。その特異的な構造により、医薬品中間体や農薬合成において高い反応性と選択性を示します。フッ素原子の導入により代謝安定性が向上し、生体利用能の改善が期待できます。また、イソプロピル基の立体障害効果により、特定の酵素や受容体に対する親和性を制御可能です。この化合物は有機合成において多様な修飾が可能なため、創薬研究や材料科学分野で有用なビルディングブロックとして活用されています。

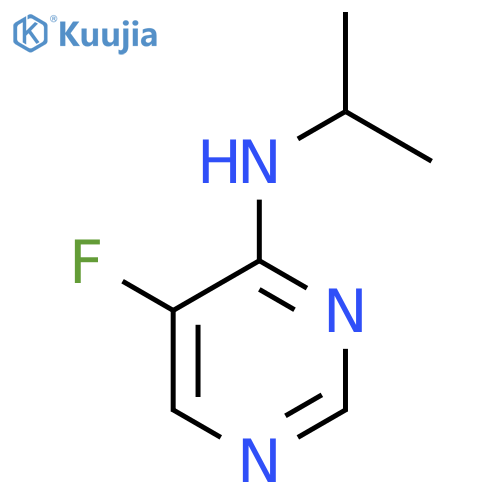

1420889-42-4 structure

商品名:5-fluoro-N-(propan-2-yl)pyrimidin-4-amine

CAS番号:1420889-42-4

MF:C7H10FN3

メガワット:155.172804355621

CID:2179978

5-fluoro-N-(propan-2-yl)pyrimidin-4-amine 化学的及び物理的性質

名前と識別子

-

- 5-Fluoro-n-isopropylpyrimidin-4-amine

- AM99247

- 5-fluoro-N-(propan-2-yl)pyrimidin-4-amine

-

- インチ: 1S/C7H10FN3/c1-5(2)11-7-6(8)3-9-4-10-7/h3-5H,1-2H3,(H,9,10,11)

- InChIKey: VGTXJPQGPMUXJQ-UHFFFAOYSA-N

- ほほえんだ: FC1=CN=CN=C1NC(C)C

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 118

- トポロジー分子極性表面積: 37.8

5-fluoro-N-(propan-2-yl)pyrimidin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6616-2258-10μmol |

5-fluoro-N-(propan-2-yl)pyrimidin-4-amine |

1420889-42-4 | 10μmol |

$69.0 | 2023-09-07 | ||

| Life Chemicals | F6616-2258-20μmol |

5-fluoro-N-(propan-2-yl)pyrimidin-4-amine |

1420889-42-4 | 20μmol |

$79.0 | 2023-09-07 | ||

| Life Chemicals | F6616-2258-5μmol |

5-fluoro-N-(propan-2-yl)pyrimidin-4-amine |

1420889-42-4 | 5μmol |

$63.0 | 2023-09-07 | ||

| Life Chemicals | F6616-2258-75mg |

5-fluoro-N-(propan-2-yl)pyrimidin-4-amine |

1420889-42-4 | 75mg |

$208.0 | 2023-09-07 | ||

| Life Chemicals | F6616-2258-40mg |

5-fluoro-N-(propan-2-yl)pyrimidin-4-amine |

1420889-42-4 | 40mg |

$140.0 | 2023-09-07 | ||

| Life Chemicals | F6616-2258-50mg |

5-fluoro-N-(propan-2-yl)pyrimidin-4-amine |

1420889-42-4 | 50mg |

$160.0 | 2023-09-07 | ||

| Life Chemicals | F6616-2258-2μmol |

5-fluoro-N-(propan-2-yl)pyrimidin-4-amine |

1420889-42-4 | 2μmol |

$57.0 | 2023-09-07 | ||

| Life Chemicals | F6616-2258-20mg |

5-fluoro-N-(propan-2-yl)pyrimidin-4-amine |

1420889-42-4 | 20mg |

$99.0 | 2023-09-07 | ||

| Life Chemicals | F6616-2258-30mg |

5-fluoro-N-(propan-2-yl)pyrimidin-4-amine |

1420889-42-4 | 30mg |

$119.0 | 2023-09-07 | ||

| Life Chemicals | F6616-2258-100mg |

5-fluoro-N-(propan-2-yl)pyrimidin-4-amine |

1420889-42-4 | 100mg |

$248.0 | 2023-09-07 |

5-fluoro-N-(propan-2-yl)pyrimidin-4-amine 関連文献

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

1420889-42-4 (5-fluoro-N-(propan-2-yl)pyrimidin-4-amine) 関連製品

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量